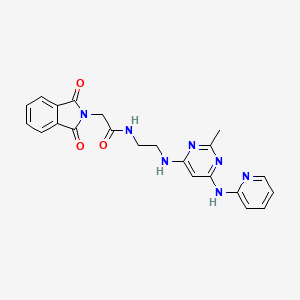

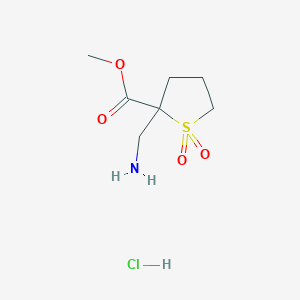

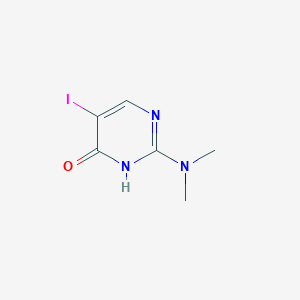

Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ADMA or asymmetric dimethylarginine and is a naturally occurring metabolite of arginine. ADMA has been found to play a crucial role in regulating the production of nitric oxide, a signaling molecule that is involved in various physiological processes such as vasodilation, immune response, and neurotransmission.

Scientific Research Applications

Chemical Synthesis and Functionalization

Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate; hydrochloride is utilized in the synthesis of amino-acid conjugates, where it serves as a building block for creating complex molecules. For instance, amino-acid conjugates of hapten 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone have been synthesized to confirm the structure through spectroscopic comparison, indicating its role in facilitating the synthesis of structurally diverse molecules (Benoiton, Hudecz, & Chen, 2009).

Domino Reactions for Compound Synthesis

This compound is also involved in domino reactions for the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones, showcasing its versatility in organic synthesis. The method developed via domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles highlights its potential in creating pharmacologically relevant structures efficiently (Sun, Sun, Xia, & Yan, 2011).

Creation of Cyclopropyl-Containing Amino Acids

Furthermore, it has been used as a versatile building block for cyclopropyl-containing amino acids, proving its importance in the development of novel amino acid derivatives. Such applications demonstrate its utility in synthesizing geometrically constrained bicyclic peptidomimetics, which are of significant interest in the field of drug discovery and development (Limbach, Lygin, Es-Sayed*, & Meijere, 2009).

Reactivity Studies

Reactivity studies involving anellated 2-aminothiophenes with electron-poor acetylenes have been conducted to understand its chemical behavior better. Such studies are crucial for designing synthetic pathways for complex molecules, further emphasizing its role in advanced organic synthesis (Fondjo, Döpp, & Henkel, 2006).

properties

IUPAC Name |

methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S.ClH/c1-12-6(9)7(5-8)3-2-4-13(7,10)11;/h2-5,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQYLEXNXFSGCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCS1(=O)=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(2,2-Dimethylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2783790.png)

![3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2783798.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2783802.png)